(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid
Description
(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid (CAS: 1217805-48-5) is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a phenethyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₈H₂₅NO₄ (molecular weight: 319.40 g/mol). This compound is primarily utilized as a laboratory chemical and intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics or chiral scaffolds. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLHYVBNNPLET-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428017 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217805-48-5 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Amine Group
The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine functionality during synthesis. Key steps include:
- Reagents : Di-tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) or triethylamine as base[^4].
- Conditions : Reactions typically proceed in THF or acetonitrile at 0–25°C for 12–24 hours[^4].
- Yield : 82–99% for Boc-protected intermediates[^4].
Cyclization to Form Pyrrolidine Core
Cyclization is achieved via intramolecular reactions using strong bases to deprotonate α-hydrogens:
- Base : Lithium bis(trimethylsilyl)amide (LHMDS) or n-butyllithium at -78°C[^4].
- Electrophiles : Formic mixed anhydrides (e.g., acetic formic anhydride) or alkyl formates[^4].
- Acid Quenching : Trifluoroacetic acid (TFA) or acetic acid removes protecting groups post-cyclization[^4].
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | LHMDS, formic anhydride, -78°C | 82.9 | [^4] |
| Deprotection | TFA in CH₂Cl₂, 25°C | 95.7 | [^4] |
Catalytic Hydrogenation for Stereochemical Control
Hydrogenation ensures cis-configuration in the pyrrolidine ring:
- Catalyst : 10% Pd/C or Raney Ni under H₂ atmosphere[^4].
- Stereoselectivity : >97% enantiomeric excess (ee) for (2S,4S) or (2R,4R) products[^4].
- Key Finding : Unlike prior methods, this approach avoids racemization at the 4-position[^4].
Hydrolysis of Ester to Carboxylic Acid
Final hydrolysis yields the target carboxylic acid:
- Conditions : LiOH or NaOH in THF/water at 25°C[^4].
- Yield : Near-quantitative conversion (98–100%)[^4].
Critical Research Findings
- Industrial Scalability : Continuous flow reactors improve efficiency for Boc-protected intermediates[^4].
- Cost-Effectiveness : Avoids toxic reagents (e.g., 9-BBN) used in older methods[^4].
- Unexpected Stereochemical Outcome : Catalytic hydrogenation of the alkene intermediate produces cis-isomers without racemization, contrasting with prior literature[^4].
Data Summary of Key Steps
| Parameter | Boc Protection | Cyclization | Hydrogenation | Hydrolysis |
|---|---|---|---|---|
| Temperature Range (°C) | 0–25 | -78 to 5 | 25 | 25 |
| Typical Yield (%) | 82–99 | 75–96 | 95–100 | 98–100 |
| Key Reagent | Boc₂O | LHMDS | Pd/C | LiOH |
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: While the Boc group itself is stable under oxidative and reductive conditions, the phenethyl and pyrrolidine moieties can undergo such transformations depending on the reagents used.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol
Substitution: Various nucleophiles in the presence of a base like DMAP or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can yield a variety of substituted amines.
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the preparation of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, especially those involving peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The primary function of ®-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid is to serve as a protecting group for amines. The Boc group stabilizes the amine by reducing its nucleophilicity, thereby preventing unwanted side reactions during synthesis. The mechanism involves the formation of a carbamate linkage between the Boc group and the amine, which can be cleaved under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Structural Features and Stereochemistry
The table below compares the target compound with key analogs:
Key Observations:
- Substituent Diversity : The phenethyl group in the target compound provides steric bulk and lipophilicity, distinguishing it from smaller substituents like methyl or hydroxymethyl.
- Stereochemical Variation : Analogs such as (2S,4R)- and (2S,5R)-configured derivatives highlight the role of stereochemistry in biological activity and synthetic utility.
- Molecular Weight : Larger substituents (e.g., phenethyl) increase molecular weight, impacting solubility and pharmacokinetic properties in drug design.
Biological Activity
(R)-1-(tert-Butoxycarbonyl)-2-phenethylpyrrolidine-2-carboxylic acid, also known as BOC-(R)-alpha-phenethyl-L-proline, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C18H25NO4
- Molecular Weight : 325.39 g/mol
- CAS Number : 1217805-48-5
- InChI Key : ZBMSBHKZKXUQFZ-UHFFFAOYSA-N
The compound acts primarily as a proline derivative, influencing various biological pathways. Its mechanism involves modulation of neurotransmitter systems and potential effects on metabolic enzymes, making it a candidate for therapeutic applications.
1. Neuropharmacological Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to interact with receptors involved in neurotransmission, potentially aiding in conditions such as depression and anxiety.
2. Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties, which can mitigate oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases.
3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammatory markers in vitro and in vivo. This attribute may have implications for treating inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate neuroprotective effects | The compound reduced neuronal cell death in models of oxidative stress. |
| Study 2 | Assess antioxidant capacity | Demonstrated significant reduction in reactive oxygen species (ROS) levels. |
| Study 3 | Evaluate anti-inflammatory effects | Showed decreased levels of pro-inflammatory cytokines in treated cells. |
Pharmacological Profiles
Several studies have characterized the pharmacological profiles of this compound:
- In vitro studies suggest a dose-dependent response in neuroprotection.
- Animal models indicate potential efficacy in reducing symptoms of depression.
Toxicity and Safety
Preliminary toxicity studies have shown that the compound has a favorable safety profile at therapeutic doses, though further research is necessary to fully understand its long-term effects.
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use safety goggles, gloves, and a lab coat. Respiratory protection (e.g., N95 mask) is advised if dust formation is likely .
- Environmental Controls: Work in a fume hood to minimize inhalation exposure. Avoid contact with skin/eyes due to H315 (skin irritation) and H319 (serious eye irritation) classifications .
- Spill Management: Collect spilled material using non-sparking tools and place in sealed containers. Prevent entry into drains .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. How can researchers confirm the compound's purity prior to experimental use?
Answer:
- Certificate of Analysis (COA): Request a COA from the supplier, which typically includes HPLC or NMR data. For example, GLPBIO provides COAs with >98% purity for related pyrrolidine derivatives .
- Analytical Techniques:
Q. What are the documented storage conditions to ensure compound stability?
Answer:
- Temperature: Store at 2–8°C in a tightly sealed container to prevent degradation .
- Incompatibilities: Avoid strong oxidizing agents, bases, or acids, as reactivity data is limited but inferred from similar Boc-protected compounds .
- Stability Testing: Monitor via periodic HPLC analysis if stored long-term, as hydrolytic cleavage of the tert-butoxycarbonyl (Boc) group may occur under acidic/humid conditions .
Advanced Research Questions
Q. How can researchers address conflicting data on the compound's toxicity in biological assays?
Answer:
- Data Validation: Cross-reference GHS classifications (e.g., H302 for oral toxicity) with in vitro assays (e.g., MTT or LDH assays) in relevant cell lines .
- Dose-Response Analysis: Conduct acute toxicity studies in animal models (e.g., rodents) at incremental doses (e.g., 10–100 mg/kg) to establish LD values, noting that no carcinogenicity is reported per OSHA guidelines .
- Mitigation Strategies: Use lower concentrations (<1 mM) in cell culture and include vehicle controls (e.g., DMSO) to distinguish compound-specific effects from solvent toxicity .
Q. What methodological approaches are recommended for studying the compound's stereochemical stability under varying pH conditions?
Answer:
- pH-Dependent Stability Assays: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via chiral HPLC or polarimetry to detect racemization .
- Structural Confirmation: For resolved stereoisomers, use X-ray crystallography (as in related pyrrolidine-carboxylic acid derivatives) or circular dichroism (CD) spectroscopy .
- Kinetic Analysis: Calculate rate constants () for Boc deprotection under acidic conditions (e.g., 1M HCl) using NMR to track tert-butyl group loss over time .
Q. How should researchers design experiments to optimize catalytic coupling reactions involving this compound?
Answer:
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)) with ligands like XPhos in inert atmospheres, referencing protocols for analogous Boc-protected intermediates .
- Reaction Monitoring: Use TLC or LC-MS to track coupling efficiency. For example, tert-butyl alcohol is a common solvent for CsCO-mediated reactions at 40–100°C .
- Work-Up Optimization: Extract the product using ethyl acetate/water phases, and purify via silica gel chromatography with gradient elution (e.g., hexane:EtOAc) .
Q. What strategies can resolve discrepancies in bioaccumulation potential or environmental impact data?
Answer:
- Ecotoxicity Testing: Perform OECD 301D biodegradability assays, noting that no data is currently available for this compound. Compare with structurally similar Boc-protected amines, which typically show low mobility in soil .
- Computational Modeling: Use EPI Suite or TEST software to predict log (octanol-water coefficient) and bioaccumulation factors (BCF) .
- Risk Mitigation: Implement waste disposal via licensed facilities, as recommended in Section 13 of the SDS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
